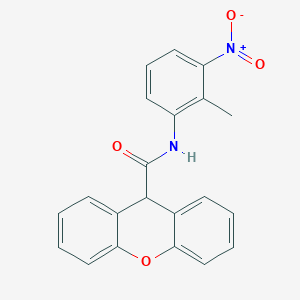![molecular formula C21H20N4O3 B11666195 methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11666195.png)
methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(E)-({[3-(4-etilfenil)-1H-pirazol-5-il]carbonil}hidrazono)metil]benzoato de metilo es un compuesto orgánico que pertenece a la clase de las hidrazonas. Este compuesto se caracteriza por la presencia de un grupo éster benzoato, un anillo de pirazol y un grupo etilfenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[(E)-({[3-(4-etilfenil)-1H-pirazol-5-il]carbonil}hidrazono)metil]benzoato de metilo generalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una dicetona o un β-cetoéster adecuados.
Introducción del grupo etilfenilo: Este paso implica la alquilación del anillo de pirazol con un haluro de etilfenilo en condiciones básicas.
Formación del enlace hidrazona: El derivado de pirazol se hace reaccionar luego con un derivado del ácido benzoico para formar el enlace hidrazona.
Esterificación: El paso final implica la esterificación del derivado del ácido benzoico con metanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(E)-({[3-(4-etilfenil)-1H-pirazol-5-il]carbonil}hidrazono)metil]benzoato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el enlace hidrazona en una amina.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como los iones hidróxido (OH⁻) o las aminas se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Los productos principales son típicamente óxidos o cetonas.
Reducción: Los productos principales son aminas.
Sustitución: Los productos principales dependen del nucleófilo utilizado, pero pueden incluir alcoholes o amidas.
Aplicaciones Científicas De Investigación
El 4-[(E)-({[3-(4-etilfenil)-1H-pirazol-5-il]carbonil}hidrazono)metil]benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del 4-[(E)-({[3-(4-etilfenil)-1H-pirazol-5-il]carbonil}hidrazono)metil]benzoato de metilo implica su interacción con objetivos moleculares específicos. El enlace hidrazona le permite formar complejos estables con iones metálicos, que pueden inhibir la actividad de ciertas enzimas. Además, el anillo de pirazol puede interactuar con varios receptores biológicos, modulando su actividad y provocando efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Benzoato de metilo: Un éster con una estructura más simple, utilizado en perfumería y como solvente.
Benzoato de etilo: Similar al benzoato de metilo pero con un grupo etilo en lugar de un grupo metilo.
Benzoato de metilo y 4-metil: Un éster metílico de ácido 4-metilbenzoico, utilizado en síntesis orgánica.
Singularidad
El 4-[(E)-({[3-(4-etilfenil)-1H-pirazol-5-il]carbonil}hidrazono)metil]benzoato de metilo es único debido a su combinación de un anillo de pirazol, un grupo etilfenilo y un enlace hidrazona. Esta estructura única imparte propiedades químicas y biológicas específicas que no se observan en ésteres más simples como el benzoato de metilo o el benzoato de etilo.
Propiedades
Fórmula molecular |
C21H20N4O3 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[[3-(4-ethylphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H20N4O3/c1-3-14-4-8-16(9-5-14)18-12-19(24-23-18)20(26)25-22-13-15-6-10-17(11-7-15)21(27)28-2/h4-13H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
Clave InChI |
VTHMJROVZKCWPI-LPYMAVHISA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666115.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11666118.png)
![N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzenesulfonamide](/img/structure/B11666124.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11666131.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11666132.png)
![N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11666140.png)
![5-(4-Tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666143.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666146.png)
![N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-2-phenylquinoline-4-carboxamide](/img/structure/B11666149.png)

![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]furan-2-carboxamide](/img/structure/B11666162.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666165.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11666186.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11666188.png)
